
N-(5-chloro-2-methoxybenzyl)-4-(morpholin-4-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxybenzyl)-4-(morpholin-4-yl)aniline, also known as CMA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. CMA has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for the development of novel therapeutics. In
作用機序
N-(5-chloro-2-methoxybenzyl)-4-(morpholin-4-yl)aniline is believed to act as a competitive inhibitor of PKC by binding to the ATP-binding site of the kinase domain. This binding prevents the phosphorylation of downstream substrates, leading to the inhibition of PKC activity. In addition, N-(5-chloro-2-methoxybenzyl)-4-(morpholin-4-yl)aniline has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This effect is thought to be mediated by the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxybenzyl)-4-(morpholin-4-yl)aniline has been shown to possess a range of biochemical and physiological effects. In addition to its inhibitory effects on PKC, N-(5-chloro-2-methoxybenzyl)-4-(morpholin-4-yl)aniline has been shown to inhibit the activity of other kinases, including c-Src and B-Raf. This broad-spectrum kinase inhibition makes N-(5-chloro-2-methoxybenzyl)-4-(morpholin-4-yl)aniline a promising candidate for the treatment of a variety of diseases. In addition, N-(5-chloro-2-methoxybenzyl)-4-(morpholin-4-yl)aniline has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent.
実験室実験の利点と制限
N-(5-chloro-2-methoxybenzyl)-4-(morpholin-4-yl)aniline has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. In addition, N-(5-chloro-2-methoxybenzyl)-4-(morpholin-4-yl)aniline has been shown to be stable in solution, making it suitable for long-term storage. However, one limitation of N-(5-chloro-2-methoxybenzyl)-4-(morpholin-4-yl)aniline is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for the study of N-(5-chloro-2-methoxybenzyl)-4-(morpholin-4-yl)aniline. One area of research is the development of more potent and selective PKC inhibitors based on the structure of N-(5-chloro-2-methoxybenzyl)-4-(morpholin-4-yl)aniline. In addition, the anticancer properties of N-(5-chloro-2-methoxybenzyl)-4-(morpholin-4-yl)aniline could be further explored, with a focus on identifying the molecular mechanisms underlying its effects on cancer cells. Finally, the potential use of N-(5-chloro-2-methoxybenzyl)-4-(morpholin-4-yl)aniline in the treatment of other diseases, such as diabetes and cardiovascular disease, could be investigated.
合成法
The synthesis of N-(5-chloro-2-methoxybenzyl)-4-(morpholin-4-yl)aniline involves a multistep process that begins with the reaction of 5-chloro-2-methoxybenzyl chloride with morpholine to form N-(5-chloro-2-methoxybenzyl)morpholine. This intermediate is then reacted with aniline to produce the final product, N-(5-chloro-2-methoxybenzyl)-4-(morpholin-4-yl)aniline. The synthesis method has been optimized to yield high purity N-(5-chloro-2-methoxybenzyl)-4-(morpholin-4-yl)aniline with good yields.
科学的研究の応用
N-(5-chloro-2-methoxybenzyl)-4-(morpholin-4-yl)aniline has been extensively studied for its potential applications in medicinal chemistry. One of the most promising areas of research is the development of N-(5-chloro-2-methoxybenzyl)-4-(morpholin-4-yl)aniline as a potent and selective inhibitor of protein kinase C (PKC). PKC is a family of serine/threonine kinases that play a critical role in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of PKC has been linked to a number of diseases, including cancer, diabetes, and cardiovascular disease. N-(5-chloro-2-methoxybenzyl)-4-(morpholin-4-yl)aniline has been shown to inhibit the activity of PKC in vitro and in vivo, making it a promising candidate for the development of novel therapeutics.
特性
分子式 |
C18H21ClN2O2 |
|---|---|
分子量 |
332.8 g/mol |
IUPAC名 |
N-[(5-chloro-2-methoxyphenyl)methyl]-4-morpholin-4-ylaniline |
InChI |
InChI=1S/C18H21ClN2O2/c1-22-18-7-2-15(19)12-14(18)13-20-16-3-5-17(6-4-16)21-8-10-23-11-9-21/h2-7,12,20H,8-11,13H2,1H3 |
InChIキー |
HWCVRUZPQQJUOU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)CNC2=CC=C(C=C2)N3CCOCC3 |
正規SMILES |
COC1=C(C=C(C=C1)Cl)CNC2=CC=C(C=C2)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine](/img/structure/B276597.png)
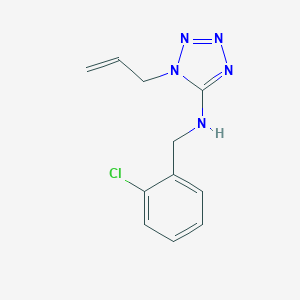
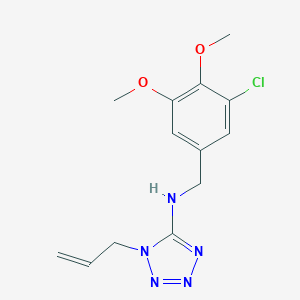

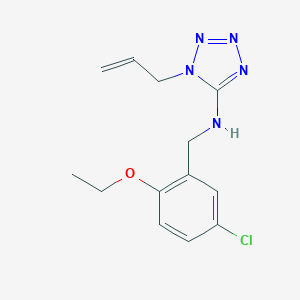

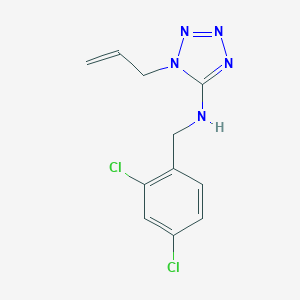
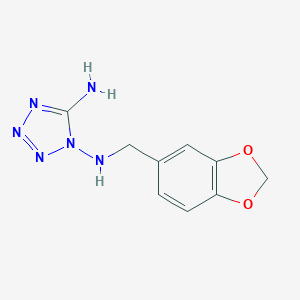
![N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine](/img/structure/B276609.png)
![N-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine](/img/structure/B276610.png)
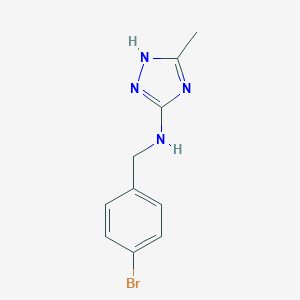
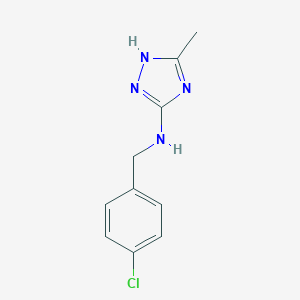
![4-{5-[(Cyclohexylamino)methyl]furan-2-yl}benzoic acid](/img/structure/B276616.png)